2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

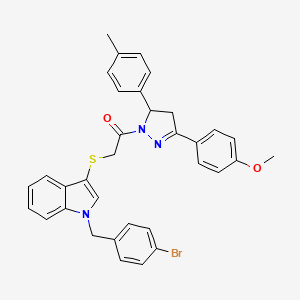

The compound 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic organic molecule featuring a pyrazoline core fused with substituted indole and aryl groups. Key structural elements include:

- A 4,5-dihydro-1H-pyrazole ring substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a p-tolyl (4-methylphenyl) group.

- An indole moiety at the thioether linkage (C3-S), modified by a 4-bromobenzyl group at the N1 position.

- A ketone group at the ethanone bridge, connecting the pyrazole and indole-thioether subunits.

The bromine atom and methoxy group may enhance lipophilicity and binding affinity to biological targets .

Properties

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30BrN3O2S/c1-23-7-11-26(12-8-23)32-19-30(25-13-17-28(40-2)18-14-25)36-38(32)34(39)22-41-33-21-37(31-6-4-3-5-29(31)33)20-24-9-15-27(35)16-10-24/h3-18,21,32H,19-20,22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVSBOSOFJEIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule belonging to the class of indole derivatives. Its complex structure includes an indole core, a thioether linkage, and a pyrazole moiety, suggesting potential biological activities that warrant investigation in medicinal chemistry and pharmacology.

Chemical Structure

The compound's IUPAC name is 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone . The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromobenzyl group and indole core are known for their interactions with biological receptors and enzymes, potentially modulating their activity. The thioether linkage may enhance binding affinity, while the pyrazole moiety contributes to the compound's overall pharmacological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that related indole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Anticonvulsant Activity

The compound's structural components suggest potential anticonvulsant properties. In related studies, thiazole-integrated compounds have demonstrated efficacy in picrotoxin-induced convulsion models, indicating that modifications in similar structures could yield promising anticonvulsant agents .

Cytotoxicity

Cytotoxicity assays reveal that compounds with similar structural motifs exhibit varying degrees of cytotoxic activity against different cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting robust anticancer potential .

Structure-Activity Relationship (SAR)

A detailed analysis of SAR for this compound indicates that:

- Bromobenzyl Group : Enhances hydrophobic interactions with target proteins.

- Thioether Linkage : May improve metabolic stability and bioavailability.

- Pyrazole Moiety : Contributes to the modulation of specific enzyme pathways involved in cancer progression.

Data Table: Biological Activity Summary

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | IC50 < 10 µM | |

| Anticonvulsant | Picrotoxin Model | Significant protection | |

| Cytotoxicity | Cell Line Assays | IC50 values < 20 µM |

Case Studies

Several studies have explored the biological activity of indole derivatives similar to this compound:

- Anticancer Study : A study investigated a series of indole-based compounds against MCF7 breast cancer cells. Results indicated that modifications at the indole position significantly enhanced cytotoxicity compared to unmodified analogs .

- Anticonvulsant Evaluation : Another study assessed a related compound for anticonvulsant effects using a mouse model. The results showed a notable reduction in seizure duration and frequency when treated with the compound .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 429.4 g/mol. The structural components include an indole moiety, a thioether linkage, and a pyrazole derivative, which contribute to its unique properties and biological activities.

Physical Properties

The compound exhibits properties typical of organic thioether compounds, including solubility in organic solvents and stability under various conditions. Its structure allows for potential interactions with biological targets, making it a candidate for further study in pharmacological contexts.

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly as a lead compound for drug development.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs demonstrate significant anticancer properties. The presence of the indole group is particularly noteworthy, as indole derivatives have been linked to various anticancer mechanisms. For instance, research has shown that thioether-containing compounds can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

The thioether linkage in the compound may enhance its antimicrobial activity. Thiazole and thiazolidinone derivatives have been reported to exhibit antibacterial and antifungal activities . The bromine atom's electron-withdrawing nature can also contribute to increased potency against microbial strains.

Pharmacology

The pharmacological profile of this compound is promising due to its potential effects on neurological disorders.

Anticonvulsant Effects

Similar compounds have been evaluated for anticonvulsant activity using animal models. For instance, derivatives containing indole and thioether functionalities have shown effectiveness in reducing seizure frequency and severity . The mechanism may involve modulation of GABAergic pathways or inhibition of excitatory neurotransmitter release.

Materials Science

Beyond biological applications, the compound's unique chemical structure could allow it to be utilized in materials science.

Organic Electronics

Compounds with indole and pyrazole units are being investigated for their electronic properties. Their ability to form charge-transfer complexes makes them suitable candidates for organic semiconductors and photovoltaic materials . The incorporation of such compounds into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) or solar cells.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various indole-thioether derivatives, including similar structures to the target compound, and evaluated their anticancer activity against multiple cancer cell lines. Results indicated that certain substitutions significantly enhanced cytotoxicity compared to controls, suggesting that modifications to the thioether or indole moieties could yield more potent agents .

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiazole-based compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with bromine substitutions demonstrated superior activity, with minimum inhibitory concentrations (MICs) indicating strong antibacterial effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogen Effects: The target’s 4-bromobenzyl group may offer stronger van der Waals interactions compared to chloro analogs (e.g., ’s chlorophenyl derivative) due to bromine’s larger atomic radius .

Aryl Group Diversity :

- The p-tolyl (methyl) group in the target increases lipophilicity, which may enhance membrane permeability compared to thiophene () or triazole () substituents .

- The 4-methoxyphenyl group’s electron-donating nature could stabilize charge-transfer interactions in biological targets, contrasting with electron-withdrawing groups like chlorine .

Heterocyclic Linkages :

- The thioether bridge in the target (indol-3-yl-S-) may confer redox activity or metal-binding capacity, unlike ether or amine linkages in other pyrazoline derivatives .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound and its analogs?

The compound can be synthesized via multi-step reactions involving hydrazonoyl halides and heterocyclic precursors. For example, hydrazonoyl halides react with carbothioamide derivatives to form pyrazole-thiazole hybrids, followed by purification via column chromatography and recrystallization. Characterization typically employs elemental analysis, NMR, and IR spectroscopy, with key intermediates validated through single-crystal X-ray diffraction (e.g., bond angles and torsion angles in analogous structures) .

Q. How is X-ray crystallography applied to confirm the molecular structure?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key parameters include data-to-parameter ratios (>15:1) and R factors (<0.05 for high precision). For example, analogous compounds show mean C–C bond deviations of 0.002–0.010 Å, with halogen (e.g., Br) positions validated using Fourier difference maps .

Q. What spectroscopic techniques are critical for functional group analysis?

NMR (¹H/¹³C) identifies substituent patterns (e.g., indole NH at δ ~10 ppm, methoxy groups at δ ~3.8 ppm). IR confirms thioether (C–S stretch ~600–700 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups. Mass spectrometry (ESI-TOF) verifies molecular ions, with fragmentation patterns matching heterocyclic cores .

Q. How are stability and degradation monitored during experimental workflows?

Sample degradation (e.g., organic compound hydrolysis) is mitigated by cooling (4°C) and inert atmospheres. Time-resolved UV-Vis or HPLC tracks stability, with degradation products identified via LC-MS .

Advanced Research Questions

Q. How can discrepancies between spectral data and crystallographic results be resolved?

Contradictions (e.g., unexpected tautomeric forms) are addressed by cross-validating NMR data with computed DFT models (B3LYP/6-31G*). For example, dihedral angles from X-ray structures (e.g., 119.5° for C–Br bonds) can refine computational geometries .

Q. What strategies optimize SHELXL refinement for low-resolution or twinned crystals?

For twinned data, use the TWIN/BASF commands in SHELXL to model domains. For low-resolution data (<1.0 Å), restraints on bond lengths/angles (e.g., DFIX) improve stability. High R factors (>0.10) may require reassessing hydrogen atom placement with HFIX .

Q. How are intermolecular interactions analyzed to predict packing motifs?

CrystalExplorer or Mercury software identifies π-π stacking (e.g., indole-phenyl interactions at 3.5–4.0 Å) and hydrogen bonds (e.g., C–H···O/N). For example, analogous structures show C–H···S interactions stabilizing layered packing .

Q. What experimental designs mitigate variability in biological activity assays?

Use standardized cell lines (e.g., MCF-7 for anticancer screening) with triplicate technical replicates. Positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations) normalize results. Confounding factors (e.g., solvent cytotoxicity) are excluded via solvent-only controls .

Q. How are substituent effects on bioactivity systematically evaluated?

Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., bromo vs. methoxy groups). Molecular docking (AutoDock Vina) predicts binding to targets like tubulin or kinases, validated by enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.